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Introduction: The Challenge of Detecting a Small
Peptide

Alpha-Calcitonin Gene-Related Peptide (a-CGRP) is a 37-amino acid neuropeptide with a
molecular mass of approximately 3.8 kDa.[1] It is a potent vasodilator and plays a significant
role in neurotransmission, pain signaling, and the pathophysiology of migraines.[1][2]
Synthesized primarily in neuronal cells through alternative splicing of the calcitonin gene
(CALC1), its detection and quantification in cell lysates are crucial for research in neuroscience
and drug development.[2][3]

However, the small size and potentially low abundance of a-CGRP present significant
challenges for standard Western blot protocols. Conventional Laemmli SDS-PAGE systems are
often optimized for proteins above 20 kDa and can result in poor resolution, diffusion, and even
complete loss of small peptides during electrophoresis and transfer steps.[4][5][6] This guide
provides a comprehensive, optimized protocol specifically designed to overcome these hurdles,
ensuring reliable and sensitive detection of human a-CGRP in cell lysates.
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Principle of the Method & Critical Parameters

This protocol is built upon a Tricine-SDS-PAGE system, which is superior to standard glycine-
based systems for resolving proteins and peptides under 30 kDa.[4][7] The use of tricine as the
trailing ion allows for more efficient stacking of low molecular weight peptides, resulting in
sharper, well-defined bands.[4]

Success hinges on the careful optimization of several key parameters:

o Sample Preparation: Lysis buffers must efficiently solubilize proteins while preserving the
integrity of the small peptide. The inclusion of a robust protease inhibitor cocktail is non-
negotiable.

o Gel Electrophoresis: High-percentage polyacrylamide gels within a Tricine buffer system are
required to sieve and resolve the ~3.8 kDa peptide.[8]

e Protein Transfer: The choice of membrane and transfer conditions is critical to prevent the
peptide from "blowing through" the membrane. A low-pore-size PVDF membrane is
recommended for its high protein binding capacity and durability.[6][9][10][11][12]

e Immunodetection: High-sensitivity antibodies and detection reagents are necessary to
visualize what may be a low-abundance target.

Detailed Protocol & Methodologies
Materials & Reagents

e Cell Culture: Human cell line known to express a-CGRP (e.g., TT human medullary thyroid
cancer cell line, select small cell lung cancer lines).[13]

» Positive Control: Recombinant Human a-CGRP Protein.[1][14]
» Antibodies:

o Primary Antibody: Validated anti-human CGRP antibody (e.g., Rabbit Monoclonal or
Mouse Monoclonal).[15][16][17]

o Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse 1gG.
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e Membranes: PVYDF membrane with a 0.2 um pore size.[10][11][12]
e Detection: High-sensitivity Enhanced Chemiluminescent (ECL) Substrate.[18][19][20][21]

o Buffers & Solutions: See Table 2 for recipes.

Experimental Workflow Diagram

The following diagram outlines the critical stages and decision points in the a-CGRP Western
blot protocol.

Click to download full resolution via product page

Caption: Workflow for a-CGRP Western Blot Analysis.

Step-by-Step Protocol

A. Cell Lysis and Protein Quantification
o Harvest Cells: Aspirate culture medium and wash cells twice with ice-cold PBS.

o Lyse Cells: Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase
inhibitor cocktails immediately before use) to the culture dish. Use a cell scraper to collect
the lysate.[22][23]

o Rationale: RIPA buffer effectively lyses cells to extract cytoplasmic, membrane, and
nuclear proteins.[23] Inhibitors are crucial to prevent degradation of the target peptide.

¢ Incubate: Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes,
vortexing briefly every 10 minutes.
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 Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully transfer the
supernatant (the protein-containing lysate) to a new, pre-chilled tube.

» Quantify Protein: Determine the protein concentration of the lysate using a BCA protein
assay.

B. Tricine-SDS-PAGE

o Expertise Note: The Tricine system is essential for resolving proteins smaller than 30 kDa.[7]
The lower acrylamide concentrations used also facilitate more efficient electroblotting.[7]

o Gel Preparation: Cast a 16.5% resolving gel and a 4% stacking gel using the Tricine gel
recipes (see Table 2).

e Sample Preparation: In a new tube, mix 20-50 ug of protein lysate with an equal volume of
2X Tricine SDS Sample Buffer.[12]

o Denaturation: Heat the samples at 85°C for 2-5 minutes.[24] Do not boil, as this can cause
aggregation of some proteins.

o Electrophoresis: Assemble the electrophoresis apparatus using the specified Tricine running
buffers (see Table 2). Load samples, a protein ladder that includes low molecular weight
standards, and a positive control (e.g., recombinant a-CGRP). Run the gel at a constant
voltage of 100-150V until the dye front nears the bottom of the gel.[25]

C. Protein Transfer

e Membrane Activation: Immerse a 0.2 um PVDF membrane in 100% methanol for 30-60
seconds until it becomes translucent.[12] Rinse briefly in deionized water, then equilibrate in
1X Transfer Buffer for at least 5 minutes.

o Rationale: PVDF is hydrophobic and requires methanol activation to allow for protein
binding.[26] A 0.2 um pore size is critical for retaining small peptides like a-CGRP.[10][11]
[12]

o Assemble Transfer Stack: Assemble the gel-membrane sandwich in a wet transfer apparatus
according to the manufacturer's instructions. Ensure no air bubbles are trapped between the
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gel and the membrane.

o Transfer: Perform the transfer at 100V for 60 minutes or at 30V overnight at 4°C. Keep the
apparatus cool using an ice pack.

o Rationale: Wet transfer is generally more efficient for small proteins than semi-dry
methods. Over-transferring ("blow-through®) is a risk; optimization of time and voltage may
be necessary.

D. Immunodetection

o Blocking: After transfer, rinse the membrane briefly with TBST. Block the membrane with 5%
BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[27][28]

o Rationale: Blocking prevents non-specific binding of antibodies to the membrane, reducing
background noise.[27][28]

e Primary Antibody Incubation: Dilute the primary anti-CGRP antibody in the blocking buffer at
the concentration recommended by the manufacturer (e.g., 0.5 - 1.0 pg/mL). Incubate the
membrane overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times for 5-10 minutes each with TBST at room
temperature.

e Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking
buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature
with gentle agitation.

e Final Washes: Wash the membrane three times for 10 minutes each with TBST.

» Detection: Prepare a high-sensitivity ECL working solution by mixing the components as
instructed.[18][19][29] Incubate the membrane in the ECL solution for 1-5 minutes.

o Rationale: A high-sensitivity ECL substrate is crucial for detecting low-abundance proteins,
as it produces a stronger and more sustained light signal.[18][20][21]

e Imaging: Remove excess substrate and place the membrane in a plastic wrap or a digital
imager. Acquire the chemiluminescent signal using a CCD camera-based imager or X-ray
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film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.
[12]

Data Interpretation & Controls

o Expected Result: A specific band should be detected at approximately 3.8 kDa for native a-
CGRP. Some antibodies may also detect a precursor form at a higher molecular weight.[30]

o Positive Control: Recombinant a-CGRP should yield a sharp band at the expected molecular
weight, confirming the integrity of the electrophoresis and immunodetection steps.

¢ Negative Control: Lysates from a cell line known not to express a-CGRP (e.g., HEK293T)
should not produce a band at the target size.[15]

e Loading Control: For quantitative comparisons, the blot may need to be stripped and re-
probed for a housekeeping protein. However, due to potential protein loss during stripping,
this must be approached with caution.[31][32] PVDF membranes are more durable and
better suited for stripping and reprobing protocols.[31][32]

Troubleshooting
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Problem

Possible Cause

Solution

No Signal or Weak Signal

Inefficient transfer of small

peptide.

Confirm 0.2 um PVDF
membrane was used. Optimize
transfer time; consider
reducing voltage or time to

prevent "blow-through”.

Low protein abundance.

Increase total protein loaded
per lane (up to 50-100 ug).[12]
Use a high-sensitivity ECL
substrate.[18][20]

Poor antibody performance.

Use a fresh antibody dilution.
Ensure the antibody is

validated for Western blot.

High Background

Insufficient blocking.

Increase blocking time to 1.5-2
hours or use a commercial
blocking buffer.[33][34]

Antibody concentration too
high.

Optimize primary and
secondary antibody
concentrations by performing a

titration.

Diffuse or "Fuzzy" Bands

Poor resolution during

electrophoresis.

Ensure the Tricine-SDS-PAGE
system was prepared correctly.
Run the gel at a lower voltage

for a longer time.[12]

Protein degradation.

Use fresh lysate and ensure
protease inhibitors were added

immediately before lysis.

Summary Tables

Table 1: Critical Experimental Parameters
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Parameter

Recommendation

Rationale

Electrophoresis System

Tricine-SDS-PAGE

Superior resolution for proteins
<30 kDa.[4][5][7]

Resolving Gel %

16.5% Acrylamide

Optimal sieving for peptides in
the 1-10 kDa range.

Transfer Membrane

PVDF, 0.2 um pore size

High binding capacity and
small pore size to retain the
peptide.[6][10][12]

Transfer Method

Wet (Tank) Transfer

Generally provides higher

efficiency for small proteins.

Detection Reagent

High-Sensitivity ECL

Necessary for detecting low-
abundance targets.[20][21]

Positive Control

Recombinant Human a-CGRP

Validates the entire detection

workflow.[1]

Table 2: Buffer & Solution Recipes
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Solution

Composition

RIPA Lysis Buffer

50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1%
NP-40, 0.5% sodium deoxycholate, 0.1% SDS,
1 mM EDTA. Add protease/phosphatase
inhibitors before use.

Tricine Gel Buffer (3X)

3.0 M Tris, 0.3% (w/v) SDS. Adjust pH to 8.45
with HCI.[4]

Tricine Cathode Buffer (1X)

0.1 M Tris, 0.1 M Tricine, 0.1% (w/v) SDS. pH
should be ~8.25. Do not adjust.[4][25]

Tricine Anode Buffer (1X)

0.2 M Tris-HCI. Adjust pH to 8.9.[4]

2X Tricine SDS Sample Buffer

100 mM Tris-HCI (pH 6.8), 24% glycerol, 8%
SDS, 0.02% Coomassie Blue G-250, 200 mM
DTT (add fresh).

Transfer Buffer

25 mM Tris, 192 mM Glycine, 15% Methanol.

TBST (Wash Buffer)

20 mM Tris-HCI (pH 7.5), 150 mM NacCl, 0.1%
Tween-20.

Blocking Buffer

5% (w/v) Bovine Serum Albumin (BSA) or Non-
Fat Dry Milk in TBST.

References

e Bio-Rad. EveryBlot Blocking Buffer. Available at: [Link]

o Thermo Fisher Scientific. ECL Western Blot Substrates. Available at: [Link]

o Elabscience. Excellent Chemiluminescent Substrate (ECL) Kit (E-IR-R301). Available at:

[Link]

» Biocompare. Western Blot Blocking Buffers. Available at: [Link]

e CSH Protocols. Electrophoresis of Peptides (Tricine-SDS-PAGE). Available at: [Link]

e G-Biosciences. PVDF or Nitrocellulose - Which Membrane is Best?. Available at: [Link]

© 2026 BenchChem. All rights reserved.

9/13 Tech Support


https://pdf.benchchem.com/1662/Application_Notes_and_Protocols_High_Resolution_Separation_of_Small_Peptides_Using_Tricine_SDS_PAGE.pdf
https://pdf.benchchem.com/1662/Application_Notes_and_Protocols_High_Resolution_Separation_of_Small_Peptides_Using_Tricine_SDS_PAGE.pdf
https://depts.washington.edu/bakerpg/protocols/tris_tricine_gels.html
https://pdf.benchchem.com/1662/Application_Notes_and_Protocols_High_Resolution_Separation_of_Small_Peptides_Using_Tricine_SDS_PAGE.pdf
https://www.bio-rad.com/en-us/product/everyblot-blocking-buffer?ID=O40059B5
https://www.thermofisher.io/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/ecl-western-blot-substrates.html
https://www.elabscience.com/p-excellent_chemiluminescent_substrate(ecl)_kit-4623.html
https://www.biocompare.com/Western-Blot-Blocking-Buffers/
http://cshprotocols.cshlp.org/content/2006/1/pdb.prot4331.full
https://info.gbiosciences.com/blog/pvdf-or-nitrocellulose-which-membrane-is-best
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Cobetter. PVDF vs Nitrocellulose Membrane in Western Blot — Which One to Choose?.
Available at: [Link]

Surmodics IVD. Western Blot Blocking Buffers. Available at: [Link]
Rockland Immunochemicals. Blocking Buffers. Available at: [Link]

MilliporeSigma. Anti-Calcitonin Gene Related Peptide Antibody, a hCGRP a.a. 28-37, clone
CDS8. Available at: [Link]

Cytiva. Western blot membranes: PVDF vs Nitrocellulose. Available at: [Link]

University of California, Berkeley. Protocol - Tris-Tricine Peptide Separation Gels,
electrophoresis. Available at: [Link]

PubMed. A protocol for stripping and reprobing of Western blots originally developed with
colorimetric substrate TMB. Available at: [Link]

PubMed. Tricine-SDS-PAGE. Available at: [Link]

Takara Bio. Cell lysis buffer—reagent for protein extraction. Available at: [Link]

Bio-Rad. Stripping and Reprobing. Available at: [Link]

BPS Bioscience. CGRPR/CRE Luciferase Reporter HEK293 Cell Line. Available at: [Link]
antibodies-online. CGRP Antibodies. Available at: [Link]

ResearchGate. How to detect the band of CGRP (calcitonin gene related peptide) by
Western blotting?. Available at: [Link]

Addgene Blog. Antibodies 101: Stripping and Reprobing Western Blots. Available at: [Link]

PubMed. Small cell lung carcinoma cell lines express mRNA for calcitonin and alpha- and
beta-calcitonin gene related peptides. Available at: [Link]

Bruker Spatial Biology. Protein Processing for Lysate Samples. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.cobetterfiltration.com/blog/b105-pvdf-vs-nitrocellulose-membrane-in-western-blot-which-one-to-choose.html
https://surmodics.com/ivd-reagents/immunoassay-reagents/blocking-buffers-stabilizers/western-blot-blocking-buffers
https://rockland.com/collections/blocking-buffers
https://www.emdmillipore.com/US/en/product/Anti-Calcitonin-Gene-Related-Peptide-Antibody-hCGRP-a.a.-28-37-clone-CD8,MAB-MAB317
https://www.cytivalifesciences.com/en/us/news-center/western-blot-membranes-pvdf-vs-nitrocellulose-10001
https://mcb.berkeley.edu/labs/krantz/protocols/tris-tricine_gels.pdf
https://pubmed.ncbi.nlm.nih.gov/23074061/
https://pubmed.ncbi.nlm.nih.gov/17080169/
https://www.takarabio.com/products/protein-research/protein-extraction-and-lysis/cell-lysis-buffer
https://www.bio-rad.com/en-us/applications-technologies/stripping-reprobing?ID=LUSO1013S4M
https://bpsbioscience.com/cgrpr-cre-luciferase-reporter-hek293-cell-line-79457
https://www.antibodies-online.com/target/cgrp-calca-antibodies/
https://www.researchgate.net/post/How_to_detect_the_band_of_CGRP_calcitonin_gene_related_peptide_by_Western_blotting
https://blog.addgene.org/antibodies-101-stripping-and-reprobing-western-blots
https://pubmed.ncbi.nlm.nih.gov/8019984/
https://www.ischwab.net/PDFs/Bruker/Cell-Scape-Protein-Processing-for-Lysate-Samples-User-Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Frontiers. Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the
Treatment and Prevention of Cardiovascular Disease and Migraine. Available at: [Link]

Creative Biolabs. Recombinant Human Anti-human CGRP Antibody. Available at: [Link]

PubMed. Molecular mechanisms of cell-specific and regulated expression of the
calcitonin/alpha-CGRP and beta-CGRP genes. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Recombinant Human CGRP Protein (GST tag) (ab318944) | Abcam [abcam.com]

2. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the
Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

3. Molecular mechanisms of cell-specific and regulated expression of the calcitonin/alpha-
CGRP and beta-CGRP genes - PubMed [pubmed.ncbi.nim.nih.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

5. Sign In [cshprotocols.cshlp.org]

6. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
7. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nim.nih.gov]

8. Western blot protocol for low molecular weight proteins [abcam.com]

9. info.gbiosciences.com [info.gbiosciences.com]

10. biossusa.com [biossusa.com]

11. cytivalifesciences.com [cytivalifesciences.com]

12. Western Blot for Low Molecular Weight Protein - FineTest Antibody [fn-test.com]

13. Small cell lung carcinoma cell lines express mRNA for calcitonin and alpha- and beta-
calcitonin gene related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

14. mybiosource.com [mybiosource.com]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.frontiersin.org/articles/10.3389/fphys.2022.846342/full
https://www.creative-biolabs.com/recombinant-antibody/recombinant-human-anti-human-cgrp-antibody-rab-1081.htm
https://pubmed.ncbi.nlm.nih.gov/1376829/
https://www.benchchem.com/product/b013247?utm_src=pdf-custom-synthesis#bc-rfq
https://www.abcam.com/en-us/products/proteins-peptides/recombinant-human-cgrp-protein-gst-tag-ab318944
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2022.826122/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2022.826122/full
https://pubmed.ncbi.nlm.nih.gov/1637094/
https://pubmed.ncbi.nlm.nih.gov/1637094/
https://pdf.benchchem.com/1662/Application_Notes_and_Protocols_High_Resolution_Separation_of_Small_Peptides_Using_Tricine_SDS_PAGE.pdf
https://cshprotocols.cshlp.org/content/2006/1/pdb.prot4314
https://www.ptglab.com/support/western-blot-protocol/how-to-optimize-your-results-with-low-mw-proteins/
https://pubmed.ncbi.nlm.nih.gov/17406207/
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-protocol-for-low-molecular-weight-proteins
https://info.gbiosciences.com/blog/bid/203026/pvdf-or-nitrocellulose-which-membrane-is-best
https://www.biossusa.com/blogs/news/which-is-better-pvdf-vs-nitrocellulose-in-western-blot
https://www.cytivalifesciences.com/en/us/news-center/western-blot-membranes-pvdf-vs-nitrocellulose-10001
https://www.fn-test.com/knowledge-share/western-blot-for-low-molecular-weight-protein/
https://pubmed.ncbi.nlm.nih.gov/8019984/
https://pubmed.ncbi.nlm.nih.gov/8019984/
https://www.mybiosource.com/CGRP-Recombinant-Protein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

15. Anti-CGRP-1+CGRP-II antibody [EPR23804-95] (ab283568) | Abcam [abcam.com]
16. CGRP Antibodies [antibodies-online.com]

17. Anti-CGRP Antibodies | Invitrogen [thermofisher.com]

18. ECL Western Blot Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
19. Excellent Chemiluminescent Substrate (ECL) Kit - Elabscience® [elabscience.com]

20. Detecting low abundance proteins via Western Blot | Proteintech Group |

X =AY ARBR/AE] [ptgen.com]

21. ECL substrates | Abcam [abcam.com]

22. AR PR AN B Brie B 57 [sigmaaldrich.com]

23. {AMEIARR (X > /N2 EhE) | Thermo Fisher Scientific - JP [thermofisher.com]

24. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast
Gels | Thermo Fisher Scientific - US [thermofisher.com]

25. Protocol - Tris-Tricine Peptide Separation Gels, electrophoresis [depts.washington.edu]

26. PVDF vs Nitrocellulose? How to Choose a Blot Membrane - Life in the Lab
[thermofisher.com]

27. biocompare.com [biocompare.com]

28. Blocking Buffers | Rockland [rockland.com]

29. yeasenbio.com [yeasenbio.com]

30. researchgate.net [researchgate.net]

31. bio-rad.com [bio-rad.com]

32. blog.addgene.org [blog.addgene.org]

33. bio-rad.com [bio-rad.com]

34. Surmodics - Western Blot Blocking Buffers [shop.surmodics.com]

To cite this document: BenchChem. [Application Note & Protocol: Western Blot Analysis of a-
CGRP (human) in Cell Lysates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013247/docs#application-note-protocol-western-blot-
analysis-of-cgrp-human-in-cell-lysates]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.abcam.com/en-us/products/primary-antibodies/cgrp-icgrp-ii-antibody-epr23804-95-ab283568
https://www.antibodies-online.com/cg/cgrp-48729/cgrp-antibodies-2685/
https://www.thermofisher.com/antibody/primary/target/cgrp
https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-assays-analysis/western-blotting/detect-proteins-western-blot/western-blot-detection-reagents/chemiluminescent-western-blot-detection/chemiluminescent-substrates-performance-data.html
https://www.elabscience.com/p/excellent-chemiluminescent-substrate-ecl-kit--e-ir-r301
https://www.ptgcn.com/news/blog/detecting-low-abundance-proteins-via-western-blot/
https://www.ptgcn.com/news/blog/detecting-low-abundance-proteins-via-western-blot/
https://www.abcam.com/en-us/products/application-reagents/western-blot-reagents/ecl-substrates
https://www.sigmaaldrich.com/HK/zh/products/protein-biology/protein-sample-prep/whole-cell-lysis-reagents-and-enhancers
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-purification-isolation/cell-lysis-fractionation/cell-lysis-total-protein-extraction.html
https://www.thermofisher.com/us/en/home/references/protocols/proteins-expression-isolation-and-analysis/sds-page-protocol/one-dimensional-sds-gel-electrophoresis-of-peptides-and-small-proteins-with-pre-cast-gels.html
https://www.thermofisher.com/us/en/home/references/protocols/proteins-expression-isolation-and-analysis/sds-page-protocol/one-dimensional-sds-gel-electrophoresis-of-peptides-and-small-proteins-with-pre-cast-gels.html
https://depts.washington.edu/bakerpg/protocols/tris_tricine_gels.html
https://www.thermofisher.com/blog/life-in-the-lab/pvdf-vs-nitrocellulose-how-to-choose-a-blot-membrane/
https://www.thermofisher.com/blog/life-in-the-lab/pvdf-vs-nitrocellulose-how-to-choose-a-blot-membrane/
https://www.biocompare.com/26745-Western-Blot-Blocking-Buffers/
https://www.rockland.com/categories/supporting-reagents/blocking-buffers/
https://www.yeasenbio.com/products/36222
https://www.researchgate.net/post/How_to_detect_the_band_of_CGRP_calcitonin_gene_related_peptide_by_Western_blotting
https://www.bio-rad.com/en-fr/applications-technologies/stripping-reprobing?ID=LUSQ7EESH
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://www.bio-rad.com/en-es/product/everyblot-blocking-buffer?ID=PSD6ZITU86LJ
https://shop.surmodics.com/western-blot-blocking-buffers
https://www.benchchem.com/product/b013247/docs#application-note-protocol-western-blot-analysis-of-cgrp-human-in-cell-lysates
https://www.benchchem.com/product/b013247/docs#application-note-protocol-western-blot-analysis-of-cgrp-human-in-cell-lysates
https://www.benchchem.com/product/b013247/docs#application-note-protocol-western-blot-analysis-of-cgrp-human-in-cell-lysates
https://www.benchchem.com/product/b013247/docs#application-note-protocol-western-blot-analysis-of-cgrp-human-in-cell-lysates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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